![molecular formula C29H30FN7 B2564751 N-{3-[4-(2-Fluorophenyl)piperazin-1-YL]propyl}-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine CAS No. 902951-12-6](/img/structure/B2564751.png)
N-{3-[4-(2-Fluorophenyl)piperazin-1-YL]propyl}-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine
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Overview
Description
N-{3-[4-(2-Fluorophenyl)piperazin-1-YL]propyl}-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a piperazine ring, a fluorophenyl group, and a triazoloquinazoline core. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of N-{3-[4-(2-Fluorophenyl)piperazin-1-YL]propyl}-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting 2-fluorophenylamine with ethylene glycol in the presence of a catalyst.
Introduction of the Triazoloquinazoline Core: The piperazine derivative is then reacted with 3-methylphenyl isocyanate to form the triazoloquinazoline core.
Final Coupling Reaction: The final step involves coupling the intermediate with 3-bromopropylamine under basic conditions to yield the target compound.
Industrial production methods typically involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
N-{3-[4-(2-Fluorophenyl)piperazin-1-YL]propyl}-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the triazoloquinazoline core to its corresponding dihydro derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-{3-[4-(2-Fluorophenyl)piperazin-1-YL]propyl}-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine exhibit significant anticancer properties. For instance:
- In Vitro Studies : A study conducted by the National Cancer Institute (NCI) evaluated the cytotoxic effects of various derivatives on human tumor cell lines. The compound demonstrated a mean GI50 (Growth Inhibition 50) value of 15.72 μM against tested cancer cells, indicating potent antitumor activity .
- Mechanism of Action : The mechanism underlying its anticancer effects may involve the inhibition of specific signaling pathways critical for cancer cell survival and proliferation. The triazole and quinazoline moieties are known to interact with various biological targets involved in tumorigenesis .
Neuropharmacological Effects
The presence of the piperazine ring in the compound suggests potential applications in treating neurological disorders:
- Antidepressant and Anxiolytic Properties : Compounds containing piperazine derivatives have been shown to exhibit antidepressant and anxiolytic effects in preclinical models. The fluorophenyl group may enhance the binding affinity to serotonin receptors, contributing to these effects .
- Case Study : A study on related piperazine compounds reported significant reductions in anxiety-like behaviors in rodent models when administered at specific dosages, highlighting their potential for developing new anxiolytic medications .
Future Directions and Research Needs
While preliminary studies indicate promising applications for this compound in cancer treatment and neuropharmacology, further research is warranted:
- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in humans is crucial.
- Structure-Activity Relationship (SAR) Studies : Understanding how modifications to its structure affect biological activity can lead to more potent derivatives.
Mechanism of Action
The mechanism of action of N-{3-[4-(2-Fluorophenyl)piperazin-1-YL]propyl}-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Molecular docking studies have shown that the compound fits well into the active sites of these targets, forming stable complexes that enhance its biological activity.
Comparison with Similar Compounds
N-{3-[4-(2-Fluorophenyl)piperazin-1-YL]propyl}-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine can be compared with other similar compounds, such as:
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound also contains a fluorophenyl-piperazine moiety but differs in its core structure, leading to variations in its biological activity and selectivity.
N-(3-(4-(3-(Diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo[d]imidazol-2-amine: This compound has a similar piperazine linkage but features a benzoimidazole core, which affects its pharmacological profile.
The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct biological properties and therapeutic potential.
Biological Activity
N-{3-[4-(2-Fluorophenyl)piperazin-1-YL]propyl}-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described using its molecular formula C24H29FN4 and has a molecular weight of 456.58 g/mol. The structure includes a triazole and quinazoline moiety, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C24H29FN4 |
Molecular Weight | 456.58 g/mol |
LogP | 2.7639 |
Polar Surface Area | 47.205 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and quinazoline structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The incorporation of hydrophobic groups in the structure is believed to enhance the antimicrobial efficacy of these compounds .
Anticancer Potential
Research has also highlighted the anticancer potential of quinazoline derivatives. A study demonstrated that similar compounds could inhibit cancer cell proliferation by inducing apoptosis in several cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological effects. Compounds with this structure have been studied for their potential as antidepressants and anxiolytics. The binding affinity to serotonin receptors suggests that they may modulate neurotransmitter systems involved in mood regulation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of triazole derivatives against Candida albicans, showing minimum inhibitory concentrations (MICs) ranging from 1.6 μg/ml to 25 μg/ml for various derivatives, indicating promising antifungal activity .
- Anticancer Activity : In vitro assays demonstrated that quinazoline derivatives induced apoptosis in lung cancer cells with IC50 values ranging from 5 to 10 µM. These findings suggest a potential therapeutic role in cancer treatment .
- Neuropharmacological Evaluation : A series of piperazine derivatives were assessed for their anxiolytic effects in animal models, showing significant reduction in anxiety-like behaviors at doses as low as 1 mg/kg .
Properties
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30FN7/c1-21-8-6-9-22(20-21)27-33-28-23-10-2-4-12-25(23)32-29(37(28)34-27)31-14-7-15-35-16-18-36(19-17-35)26-13-5-3-11-24(26)30/h2-6,8-13,20H,7,14-19H2,1H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUJGQHMNMEZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3NCCCN5CCN(CC5)C6=CC=CC=C6F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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